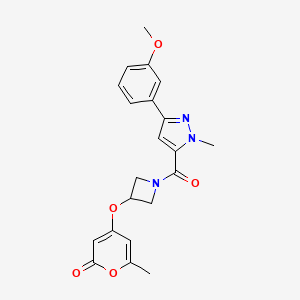
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a unique structure, comprising various functional groups including a pyrazole ring, an azetidine ring, and a pyran-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the pyrazole ring: : React 3-methoxyphenylhydrazine with acetylacetone under reflux to obtain 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.
Azetidine ring construction: : Subject 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole to a reaction with β-chloroacrylic acid under basic conditions, yielding 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol.
Etherification: : Couple 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol with 6-methyl-2H-pyran-2-one using a suitable coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves optimizing reaction conditions to maximize yield and purity. This might include:
Optimizing reagent ratios: : Using stoichiometric amounts to ensure complete reactions.
Temperature and time management: : Carefully controlling the reaction conditions to avoid by-product formation.
Purification techniques: : Employing advanced purification methods such as column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various chemical transformations, including:
Oxidation: : Transforming the methoxy group into a hydroxy group under specific oxidizing conditions.
Reduction: : Reducing the carbonyl group in the pyrazole ring to an alcohol using reducing agents like sodium borohydride.
Substitution: : Replacing the methoxy group with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like hydroxylamine or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of 4-((1-(3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Reduction: : Formation of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-ol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry
The compound is of interest for its potential as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, enabling the synthesis of complex molecules.
In Biology
In biological research, the compound is investigated for its potential activity against specific molecular targets. Its structural components suggest potential interactions with enzymes and receptors, making it a candidate for drug development.
In Medicine
The compound's biological activity extends to potential therapeutic applications. Researchers are exploring its efficacy in treating diseases, particularly those involving inflammation or microbial infection.
In Industry
The compound finds applications in the industrial sector as a potential precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action includes:
Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.
Pathways Involved: : Modulating signal transduction pathways, influencing cellular processes like metabolism, cell division, or immune responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole: : A precursor in the synthesis of the target compound, shares the pyrazole moiety.
6-Methyl-2H-pyran-2-one: : Another precursor, contributing the pyran-2-one moiety.
4-((1-(3-phenyl-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: : A structurally similar compound lacking the methoxy group.
Highlighting Uniqueness
Got any questions? Happy to help with that next!
Properties
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-16(9-20(25)28-13)29-17-11-24(12-17)21(26)19-10-18(22-23(19)2)14-5-4-6-15(8-14)27-3/h4-10,17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZUNWDKYPDTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)
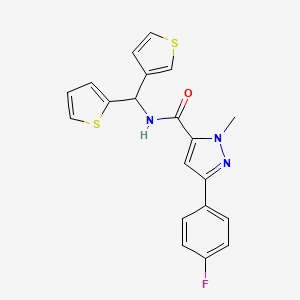
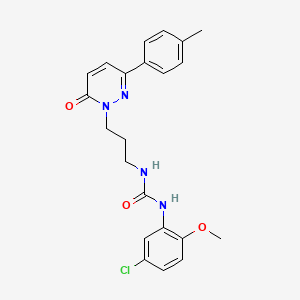

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)
![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)
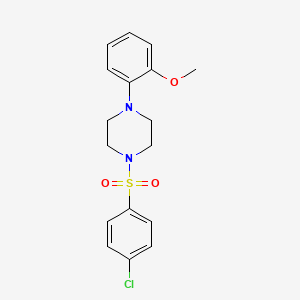
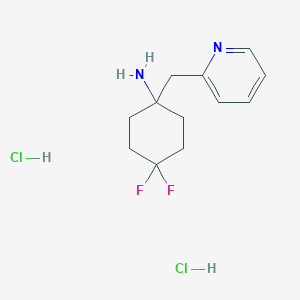

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)
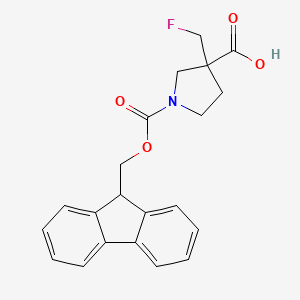
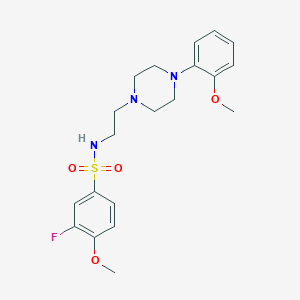
![4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2746250.png)
